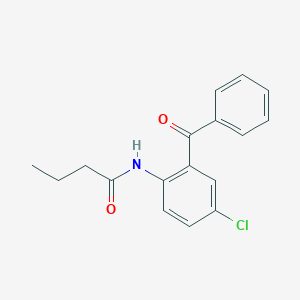

N-(2-benzoyl-4-chlorophenyl)butanamide

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is This compound , derived from its substituents:

- 2-Benzoyl-4-chlorophenyl : A benzene ring substituted with a ketone (benzoyl) at position 2 and chlorine at position 4.

- Butanamide : A four-carbon alkyl chain terminating in an amide group.

Alternative names include N-[4-chloro-2-(phenylcarbonyl)phenyl]butanamide and 2′-Benzoyl-4′-chlorobutyranilide.

Crystallographic Analysis and Three-Dimensional Configuration

Single-crystal X-ray diffraction studies reveal:

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1̄ |

| Unit cell dimensions | a = 9.6023(16) Å, b = 9.9881(17) Å, c = 13.406(2) Å |

| Angles | α = 77.627(2)°, β = 70.524(2)°, γ = 73.294(2)° |

| Volume | 1151.0(3) ų |

| Z | 2 |

The molecule exhibits a planar NC–O–C–C fragment, with dihedral angles of 66.71° and 59.61° between the chlorophenyl and benzoyl rings. Intramolecular hydrogen bonds (O–H⋯N: 2.477 Å) stabilize the conformation.

Comparative Molecular Geometry with Analogous Chlorophenyl Amides

Compared to N-(2-chlorophenyl)butanamide (C₁₀H₁₂ClNO), the benzoyl substitution in this compound introduces steric hindrance, increasing the C–Cl bond length to 1.737 Å versus 1.698 Å in simpler analogs. The butanamide chain adopts a gauche conformation, contrasting with the trans orientation in non-aromatic amides.

Properties

Molecular Formula |

C17H16ClNO2 |

|---|---|

Molecular Weight |

301.8 g/mol |

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)butanamide |

InChI |

InChI=1S/C17H16ClNO2/c1-2-6-16(20)19-15-10-9-13(18)11-14(15)17(21)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,20) |

InChI Key |

BBNXOCYPRYPTPZ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide

- Molecular Formula : C₁₅H₁₃ClN₂O₂

- Key Features: Substituted with a 2-aminoacetamide group instead of butanamide.

- Properties: Forms a reversible equilibrium with nordiazepam in acidic aqueous solutions but irreversibly degrades to C₁₃H₁₀NOCl . Detected via LC-MS (retention time: 3.0 min, m/z 289.0 [M+H]⁺) and characterized by NMR and IR spectroscopy . Lower molecular weight (288.1 Da) compared to the target compound, likely reducing lipophilicity.

N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide

- Molecular Formula: C₁₉H₁₃Cl₂NO₃S

- Key Features : Sulfonamide group replaces the amide, with an additional 4-chlorophenyl ring.

- Properties :

- Acts as a CCR2/CCR9 receptor inhibitor due to sulfonamide’s hydrogen-bonding capacity .

- Intramolecular N–H···O hydrogen bond stabilizes the crystal structure, with aromatic π-π interactions (dihedral angle: 10.6°) .

- Higher molecular weight (406.28 g/mol) and polarity compared to the target compound, enhancing aqueous solubility.

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

- Key Features : Contains pyrimidine and cyclopropanesulfonamide groups.

- Properties :

N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide

- Molecular Formula : C₂₀H₂₀ClN₃O₂S

- Key Features: Thiadiazole ring and 2-methylphenoxy group.

- Properties: High XLogP3 (4.8) indicates significant lipophilicity, favoring membrane permeability .

p-Fluoro-butyrylfentanyl

- Molecular Formula : C₂₃H₂₈FN₃O

- Key Features : Piperidine and fluorophenyl groups.

- Properties :

Structural and Functional Analysis

Molecular Weight and Polarity

Insights :

- The butanamide chain in the target compound balances lipophilicity (LogP ~3.5) for membrane penetration and solubility for bioavailability.

- Sulfonamide and thiadiazole groups increase molecular weight and polarity, affecting pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.